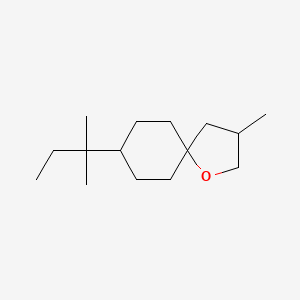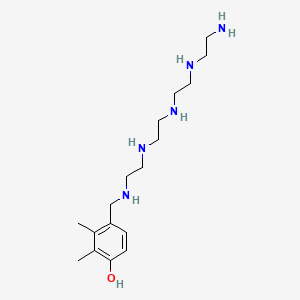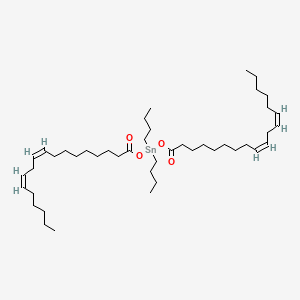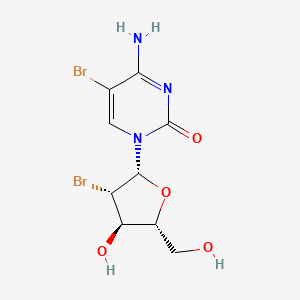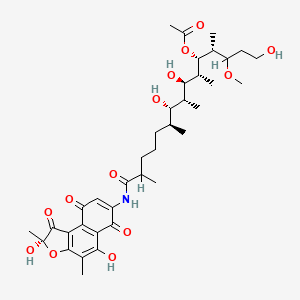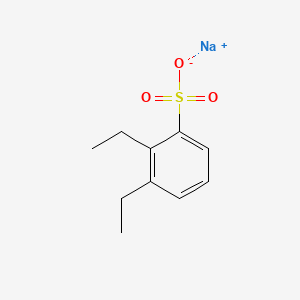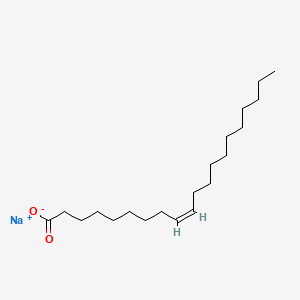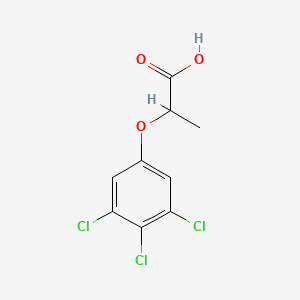
2-(3,4,5-Trichlorophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-Trichlorophenoxy)propanoic acid, also known as fenoprop or Silvex, is an organic compound with the chemical formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator. This compound is an analog of 2,4,5-trichlorophenoxyacetic acid, where the acetic acid side chain is replaced with a propanoic acid group .
Vorbereitungsmethoden
2-(3,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 3,4,5-trichlorophenol with propanoic acid under high-temperature conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
2-(3,4,5-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution.
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-Trichlorophenoxy)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3,4,5-Trichlorophenoxy)propanoic acid involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . The compound targets the auxin receptors in plants, disrupting normal growth processes and causing abnormal cell elongation and division .
Vergleich Mit ähnlichen Verbindungen
2-(3,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). it is unique due to the presence of an additional methyl group, which creates a chiral center in the molecule. This chiral center contributes to its specific biological activity, particularly in the (2R)-isomer . Similar compounds include:
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
Eigenschaften
CAS-Nummer |
949-60-0 |
|---|---|
Molekularformel |
C9H7Cl3O3 |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
2-(3,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
JMWCQMWRGTXVBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


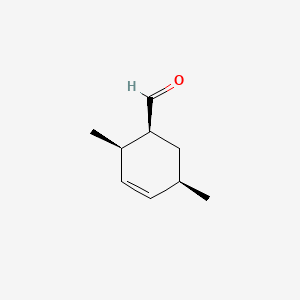
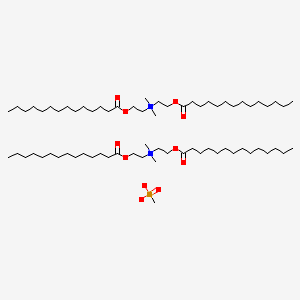
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)

